molecular formula C5H9N3O B3106551 1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol CAS No. 1595808-57-3

1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol

Cat. No.: B3106551
CAS No.: 1595808-57-3
M. Wt: 127.14
InChI Key: VOIPOMBZIGUJIZ-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol is a compound belonging to the class of 1,2,3-triazoles, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and an ethanol group, making it a versatile molecule for chemical synthesis and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol can be synthesized through various methods, including “click” chemistry, which involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is highly efficient and provides high yields under mild conditions. The synthesis typically involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale click chemistry processes, utilizing automated reactors and continuous flow systems to ensure consistent quality and high throughput. The use of green chemistry principles, such as aqueous solvents and recyclable catalysts, is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol can be compared with other triazole derivatives, such as:

    1-(1H-1,2,3-Triazol-4-yl)ethan-1-ol: Similar structure but with the triazole ring positioned differently, leading to variations in reactivity and biological activity.

    1-(1H-1,2,3-Triazol-5-yl)propan-1-ol: Contains a propanol group instead of ethanol, affecting its physical properties and applications.

    1-(1-Methyl-1H-1,2,3-triazol-4-yl)methanol: Features a methanol group, which influences its solubility and reactivity

Each of these compounds has unique properties and applications, making this compound a valuable addition to the family of triazole derivatives.

Properties

IUPAC Name

1-(3-methyltriazol-4-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c1-4(9)5-3-6-7-8(5)2/h3-4,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOIPOMBZIGUJIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=NN1C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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